Cas no 52899-02-2 (2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid)

2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid
- 7-HYDROXY-DL-TRYPTOPHAN
- Tryptophan, 7-hydroxy-
- 7-hydroxytryptophan
- NSC-740813
- DTXSID00376717
- FT-0705897
- 52899-02-2
- SCHEMBL1460647
- SCHEMBL18029110
- NSC740813
- AKOS022185301
- Q27139082
- CHEBI:70777
- 7-Hydroxy-tryptophan
- DB-081209
-
- Inchi: InChI=1S/C11H12N2O3/c12-8(11(15)16)4-6-5-13-10-7(6)2-1-3-9(10)14/h1-3,5,8,13-14H,4,12H2,(H,15,16)
- InChI Key: VQSRKJZICBNQJG-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=C1)O)NC=C2CC(C(=O)O)N
Computed Properties
- Exact Mass: 220.08500
- Monoisotopic Mass: 220.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.4
- Topological Polar Surface Area: 99.3A^2
Experimental Properties
- Density: 1.484
- Melting Point: >330 ºC
- Boiling Point: 521 ºC
- Flash Point: 269 ºC
- Refractive Index: 1.737
- PSA: 99.34000
- LogP: 1.52820
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid Security Information
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124412-1g |
2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95% | 1g |
$355 | 2021-06-09 | |
Alichem | A199009482-100mg |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95% | 100mg |
$490.00 | 2023-09-01 | |
Alichem | A199009482-1g |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95% | 1g |
1,717.01 USD | 2021-06-01 | |
Alichem | A199009482-500mg |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95% | 500mg |
$1540.00 | 2023-09-01 | |
Alichem | A199009482-5g |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95% | 5g |
4,122.34 USD | 2021-06-01 | |
A2B Chem LLC | AG18893-100mg |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95%+ | 100mg |
$510.00 | 2024-04-19 | |
Chemenu | CM124412-1g |
2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95% | 1g |
$355 | 2024-07-15 | |
A2B Chem LLC | AG18893-25mg |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid |
52899-02-2 | 95%+ | 25mg |
$310.00 | 2024-04-19 |
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid Related Literature
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Torsten Kniess,Markus Laube,Peter Brust,J?rg Steinbach Med. Chem. Commun. 2015 6 1714
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J. M. Dyer,S. D. Bringans,W. G. Bryson Photochem. Photobiol. Sci. 2006 5 698
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2023 40 1298
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C. E. Dalgliesh Q. Rev. Chem. Soc. 1951 5 227
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Yiran Li,Yi Cao Nanoscale Adv. 2019 1 4246
Additional information on 2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid
Introduction to 2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic Acid (CAS No. 52899-02-2)
2-Amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid, identified by its CAS number 52899-02-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a unique structural arrangement of amino and hydroxyl functional groups, has garnered attention for its potential applications in pharmaceutical development and biochemical studies.
The compound's structure consists of a propanoic acid backbone substituted with an indole moiety at the 3-position. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. The indole ring, a well-known pharmacophore in medicinal chemistry, contributes to the compound's biological activity and reactivity.
In recent years, there has been growing interest in indole derivatives due to their diverse biological properties. Studies have shown that compounds containing the indole scaffold exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific arrangement of functional groups in 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid may contribute to its unique interaction with biological targets, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential role as a building block in drug discovery. The combination of an amino group and a hydroxyl group provides multiple sites for chemical modification, allowing researchers to tailor the molecule's properties for specific applications. For instance, the amino group can be used to form amide or urea bonds, while the hydroxyl group can participate in hydrogen bonding interactions. These features make it an attractive starting point for designing novel therapeutic agents.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, further enhancing the utility of 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid in drug development. Molecular docking studies have been employed to explore its potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. These studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
The synthesis of 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid presents both challenges and opportunities for synthetic chemists. The indole ring requires careful handling to maintain its integrity during synthetic transformations. However, recent methodologies have improved the efficiency and yield of key reactions involved in its preparation. For example, catalytic hydrogenation techniques have been optimized to selectively reduce double bonds while preserving other functional groups.
In addition to its synthetic significance, 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid has shown promise in preclinical studies as a potential therapeutic agent. Research has indicated that it may possess properties conducive to treating various conditions, including neurological disorders and metabolic diseases. The compound's ability to modulate biological pathways makes it a promising candidate for further clinical investigation.
The role of natural products as inspiration for drug discovery cannot be overstated. Many bioactive compounds have been derived from natural sources, and 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid is no exception. Its structural features bear resemblance to molecules found in plants and microorganisms, suggesting that it may have evolved biological significance over time. This connection between natural products and medicinal chemistry underscores the importance of exploring diverse chemical spaces for new drug candidates.
The future prospects for 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid are bright, with ongoing research aimed at elucidating its full potential. As our understanding of biological systems continues to expand, so too will our ability to harness this compound for therapeutic purposes. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in realizing these goals.
In conclusion, 2-amino-3-(7-hydroxy-1H-indol-3-yl)propanoic acid (CAS No. 52899-02-2) is a multifaceted compound with significant implications for chemical research and drug development. Its unique structure and versatile functional groups make it a valuable tool for exploring new therapeutic strategies. As research progresses, this compound is poised to play an increasingly important role in advancing our understanding of biological processes and developing novel treatments for human diseases.
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